2-(3,3-diméthyl-2H-indol-1-yl)éthanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

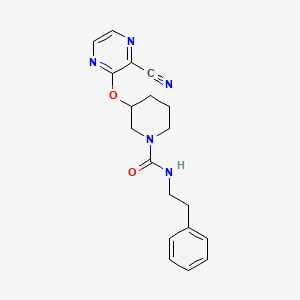

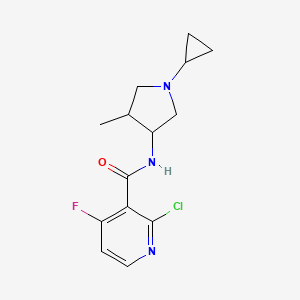

2-(3,3-dimethyl-2H-indol-1-yl)ethanamine, also known as DMIA, is a chemical compound that has been studied for its potential applications in scientific research. DMIA belongs to the class of indoleamines, which are compounds that contain an indole ring structure.

Mécanisme D'action

Target of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment development .

Mode of Action

One study found that a similar compound, dpie [2-(1,2-diphenyl-1h-indol-3-yl)ethanamine], showed a synergistic increase in inflammatory molecules and cytokine production (il-6, il-8, and cox-2) at both mrna and protein levels in il-1β-stimulated cells . This suggests that 2-(3,3-dimethyl-2H-indol-1-yl)ethanamine may interact with its targets in a similar manner, leading to changes in cellular activity.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 2-(3,3-dimethyl-2H-indol-1-yl)ethanamine may affect a wide range of biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

It is known that the enhancing activity of dpie in il-1β-induced cytokine production increased in a dose-dependent manner without cytotoxicity . This suggests that 2-(3,3-dimethyl-2H-indol-1-yl)ethanamine may have similar pharmacokinetic properties, influencing its bioavailability.

Result of Action

Dpie, a similar compound, showed a synergistic increase in inflammatory molecules and cytokine production (il-6, il-8, and cox-2) at both mrna and protein levels in il-1β-stimulated cells . This suggests that 2-(3,3-dimethyl-2H-indol-1-yl)ethanamine may have similar effects on molecular and cellular levels.

Action Environment

It is known that the activity of similar compounds can be influenced by various factors, including the concentration of the compound, the presence of other molecules, and the specific cellular environment .

Avantages Et Limitations Des Expériences En Laboratoire

2-(3,3-dimethyl-2H-indol-1-yl)ethanamine has several advantages for use in lab experiments. It is a relatively small molecule, which makes it easy to synthesize and modify. 2-(3,3-dimethyl-2H-indol-1-yl)ethanamine also has activity at specific serotonin receptors, which makes it useful for studying the role of these receptors in various physiological processes. However, there are also limitations to using 2-(3,3-dimethyl-2H-indol-1-yl)ethanamine in lab experiments. It has relatively low potency compared to other serotonin receptor ligands, which may make it less useful for certain applications. Additionally, 2-(3,3-dimethyl-2H-indol-1-yl)ethanamine has not been extensively studied in vivo, so its effects in animal models and humans are not well understood.

Orientations Futures

There are several future directions for research on 2-(3,3-dimethyl-2H-indol-1-yl)ethanamine. One area of interest is the development of more potent and selective 2-(3,3-dimethyl-2H-indol-1-yl)ethanamine analogs. These analogs could be useful for studying the role of specific serotonin receptors in various physiological processes. Another area of interest is the investigation of 2-(3,3-dimethyl-2H-indol-1-yl)ethanamine's effects on other neurotransmitter systems, such as dopamine and norepinephrine. Finally, there is potential for 2-(3,3-dimethyl-2H-indol-1-yl)ethanamine to be developed as a therapeutic agent for psychiatric disorders, but more research is needed to fully understand its safety and efficacy.

Méthodes De Synthèse

2-(3,3-dimethyl-2H-indol-1-yl)ethanamine can be synthesized using a variety of methods, including the reaction of 3,3-dimethylindole with ethylamine in the presence of a catalyst, or the reaction of 3,3-dimethylindole with ethylene oxide followed by reduction with lithium aluminum hydride. The purity of the final product can be improved through recrystallization or column chromatography.

Applications De Recherche Scientifique

Activité antivirale

Les dérivés de l'indole ont démontré des propriétés antivirales. Par exemple :

- Dérivés de 6-amino-4-alkyl-1H-indole-2-carboxylate substitués se sont avérés efficaces contre le virus de la grippe A .

- Dérivés de 4-alkyl-1-(5-fluoro-3-phényl-1H-indole-2-carbonyl)thiosemicarbazide ont présenté une activité antivirale puissante contre le virus Coxsackie B4 .

Applications agrochimiques

La recherche a mis en évidence le potentiel des dérivés de l'indole en agriculture. Plus précisément :

- CGR3, un dérivé synthétique de 1,2,4-triazole contenant une fraction indole, agit comme un stimulant de la croissance racinaire. Il influence les niveaux d'hormones endogènes (IAA, ABA et GA3) et joue un rôle crucial dans le contrôle du développement de la racine primaire .

Synthèse hétérocyclique

L'indole sert d'échafaudage hétérocyclique clé pour la synthèse de diverses molécules bioactives. Les chercheurs ont développé divers échafaudages de l'indole pour le criblage des activités pharmacologiques .

Réactions chimiques

Les dérivés de l'indole participent à diverses réactions chimiques, telles que la synthèse de l'indole de Fischer. Cette réaction produit des indoles tricycliques, qui trouvent des applications dans la découverte de médicaments .

Possibilités thérapeutiques nouvelles

Compte tenu des diverses activités biologiques des dérivés de l'indole, y compris la 2-(3,3-diméthylindolin-2-yl)éthanamine, il existe un immense potentiel pour explorer de nouvelles voies thérapeutiques .

Analyse Biochimique

Biochemical Properties

Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Cellular Effects

Some indole derivatives have been shown to affect cytokine production, with some enabling synergistic pro-inflammatory cytokine production .

Molecular Mechanism

Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .

Propriétés

IUPAC Name |

2-(3,3-dimethyl-2H-indol-1-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-12(2)9-14(8-7-13)11-6-4-3-5-10(11)12/h3-6H,7-9,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMRTXGKGLPNJOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C2=CC=CC=C21)CCN)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(3-Fluorophenyl)-2-[1-(oxolane-2-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2363091.png)

![3-chloro-2-{[1-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]methoxy}-5-(trifluoromethyl)pyridine](/img/structure/B2363094.png)

![N-(3-chloro-4-fluorophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2363096.png)

![(1R,5R,7R)-7-Amino-2-oxa-4-azabicyclo[3.2.1]octan-3-one;hydrochloride](/img/structure/B2363100.png)

![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide hydrochloride](/img/structure/B2363105.png)

![3-(benzo[d]thiazol-2-yl)-8-((diethylamino)methyl)-7-hydroxy-4H-chromen-4-one](/img/structure/B2363107.png)

![Tert-butyl [1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate](/img/structure/B2363109.png)